1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea is an organic compound that features a urea moiety substituted with a 2-fluorophenyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-fluoroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts or reagents like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or interacting with cellular receptors in a therapeutic setting.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea
- 1-(2-Bromophenyl)-3-(pyridin-2-ylmethyl)urea
- 1-(2-Methylphenyl)-3-(pyridin-2-ylmethyl)urea
Uniqueness
1-(2-Fluorophenyl)-3-(pyridin-2-ylmethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGSBMUYSSVXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825987 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.